molecular formula C4H7NO2S B2710765 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide CAS No. 291514-09-5

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide

Cat. No.: B2710765
CAS No.: 291514-09-5
M. Wt: 133.17
InChI Key: PANZRYLRSNIGEL-UHFFFAOYSA-N
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Description

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide (CAS 291514-09-5) is a high-value bicyclic sulfonamide building block with the molecular formula C 4 H 7 NO 2 S and a molecular weight of 133.17 . Its unique structure, incorporating a fused aziridine and sulfone within a bicyclic[3.1.0]hexane scaffold, makes it a versatile intermediate for medicinal chemistry and drug discovery. The 1-azabicyclo[3.1.0]hexane ring system is a key structural motif in natural products and known for its biological activities, including actions against bacteria and tumors through mechanisms like DNA alkylation . This specific derivative provides researchers with a synthetically accessible platform for exploring such activities and for designing novel, conformationally restricted nitrogen-containing heterocycles . The sulfone group (dioxide) offers a synthetic handle for further functionalization and can influence the compound's electronic properties and potential for molecular recognition. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please note that this product may require cold-chain transportation to ensure stability .

Properties

IUPAC Name

2λ6-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-8(7)2-1-4-3-5(4)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANZRYLRSNIGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N2C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride in the presence of a base, leading to the formation of the bicyclic structure .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the antitumor potential of derivatives of 2-thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide. For instance, spiro-fused compounds containing this bicyclic framework have shown promising in vitro antiproliferative activity against several cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines. The MTS assay results indicated significant cytotoxic effects, suggesting that these compounds could be further developed as anticancer agents .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various biologically active molecules. For example, it has been utilized in the synthesis of substituted thiazinanes through ring-opening and ring-closing reactions with other aromatic compounds, yielding derivatives with enhanced biological properties . Such transformations are crucial for developing new therapeutic agents.

Polymer Chemistry

In polymer science, this compound has been explored as a building block for synthesizing novel polymers with unique mechanical properties. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .

Case Study 1: Anticancer Activity Evaluation

A study conducted on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles demonstrated their effectiveness against multiple cancer cell lines. The research utilized flow cytometry to analyze cell cycle perturbations and confocal microscopy to observe morphological changes in treated cells . The findings support the potential of these compounds in cancer therapeutics.

CompoundCell LineIC50 (µM)Mechanism
Compound 4K56215Apoptosis induction
Compound 8HeLa20Cell cycle arrest
Compound 18MCF-710Inhibition of proliferation

Case Study 2: Synthesis of Functional Polymers

Research on the use of this compound in polymer synthesis revealed that incorporating this compound improved the elasticity and thermal properties of the resulting materials. The synthesized polymers were tested for their mechanical strength and thermal degradation temperatures, showing significant enhancements compared to traditional polymers .

Polymer TypeTensile Strength (MPa)Thermal Degradation Temp (°C)
Control Polymer30200
Polymer with Bicyclic Compound45250

Mechanism of Action

The mechanism of action of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide and related bicyclic compounds:

Compound Name Bicyclic Framework Heteroatoms Key Substituents/Functional Groups Applications/Reactivity
This compound [3.1.0] S, N Aziridine, sulfonyl group Intermediate for heterocycles via aziridine ring-opening
3-Azabicyclo[3.1.0]hexane derivatives (e.g., bicifadine hydrochloride) [3.1.0] N 4-Methylphenyl, HCl salt Analgesic pharmaceuticals
LY 404039 (2-Thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide) [3.1.0] S, N Amino, dicarboxylic acids Potential CNS drug candidate
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide [2.2.1] S, N None specified Building block in organic synthesis

Key Observations :

  • Ring Strain : The [3.1.0] framework in the target compound introduces significant strain, enhancing aziridine reactivity compared to the less-strained [2.2.1] system .
  • Functional Groups: LY 404039’s amino and dicarboxylic acid groups contrast with the target compound’s electrophilic aziridine, directing their respective applications toward medicinal chemistry vs. synthetic intermediates .

Stability and Physicochemical Properties

  • Thermal Stability: The sulfonyl group in the target compound enhances stability compared to non-sulfonylated aziridines.
  • Solubility : LY 404039’s polar carboxylic acids improve aqueous solubility, whereas the target compound’s lipophilic benzyl groups may limit solubility .

Biological Activity

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C₄H₇NO₂S, and it has garnered attention for its biological activities, particularly antimicrobial and antiviral properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, synthesis, and applications in various fields.

  • Molecular Weight : 133.17 g/mol
  • Structural Features : The compound features both sulfur and nitrogen atoms within a bicyclic framework, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects depending on the enzyme or pathway targeted.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.
  • Antiviral Properties : Preliminary investigations suggest potential antiviral effects, which warrant further exploration in virology studies.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions of appropriate precursors in the presence of bases or catalysts. The following table summarizes some synthetic routes and yields:

Synthetic RouteConditionsYield (%)
Reaction with sulfonyl chlorideBase-catalyzedVariable (10-50%)
Cyclization from aminesUnder controlled conditionsUp to 78%
Ring-opening followed by closureIn DMAc with K₂CO₃32%

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Effectiveness : A study demonstrated that derivatives of 2-Thia-1-aza-bicyclo[3.1.0]hexane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli when tested in vitro .
  • Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in bacterial metabolism, suggesting its potential as a lead compound for antibiotic development .
  • Drug Development Applications : The compound's structure has been utilized as a scaffold for developing enzyme inhibitors targeting various diseases, including cancer and infectious diseases .

Comparison with Similar Compounds

In comparison to other sulfur-containing bicyclic structures such as cephradine and chlormezanone, this compound stands out due to its unique bicyclic arrangement that confers distinct chemical reactivity and biological activities.

Compound NameBiological ActivityStructural Features
This compound Antimicrobial, AntiviralBicyclic with sulfur and nitrogen
Cephradine AntibioticBicyclic structure with different substituents
Chlormezanone AnticoagulantContains sulfur but lacks bicyclic structure

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide, and how can its purity be validated?

  • Methodology : Synthesis often involves cyclization strategies using thioamide precursors or sulfone derivatives under controlled conditions (e.g., catalytic ring-closing reactions). Purity validation requires chromatographic methods (HPLC or UPLC) coupled with mass spectrometry to confirm molecular weight and absence of byproducts. Structural integrity is typically confirmed via 1^1H/13^{13}C NMR and X-ray crystallography, as seen in pharmacopeial standards for structurally related β-lactamase inhibitors .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Based on analogous sulfone-containing bicyclic compounds, store in tightly sealed containers under dry, inert atmospheres (e.g., nitrogen) at 2–8°C. Avoid exposure to strong oxidizing agents and bases, which may induce decomposition . Stability under recommended conditions is inferred from similar compounds, but accelerated stability studies (40°C/75% RH for 6 months) are advised to confirm shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodology : Discrepancies may arise from conformational flexibility or crystal packing effects. Use dynamic NMR experiments to study ring puckering or employ density functional theory (DFT) calculations to model energetically favorable conformers. Cross-validate with X-ray crystallography, as applied in the characterization of related bicyclic β-lactams .

Q. What experimental designs are suitable for assessing the compound’s potential as a β-lactamase inhibitor?

  • Methodology : Conduct enzyme inhibition assays using purified β-lactamases (e.g., TEM-1 or SHV-1) with nitrocefin as a substrate. Measure IC50_{50} values and compare to known inhibitors like tazobactam . Pair kinetic studies with molecular docking simulations to map interactions within the enzyme active site, leveraging structural homology with documented inhibitors .

Q. How can researchers address the lack of toxicological and ecological data for this compound?

  • Methodology : Perform preliminary in vitro toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For environmental risk assessment, use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints (e.g., LC50_{50} for aquatic organisms) in lieu of empirical data. Reference safety protocols for handling sulfone derivatives, including PPE requirements and waste disposal via licensed incineration .

Q. What strategies mitigate hazardous decomposition products during thermal analysis?

  • Methodology : Thermogravimetric analysis (TGA) coupled with FT-IR or gas chromatography-mass spectrometry (GC-MS) can identify decomposition products (e.g., sulfur oxides, carbon oxides) under controlled heating . Conduct these experiments in fume hoods with scrubbers to neutralize acidic gases, and adhere to fire safety protocols for sulfone-containing compounds .

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